Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Description
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS: 63463-15-0) is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 7, and an ethyl ester moiety at position 3 of the quinoline core. Its molecular formula is C₁₃H₁₃NO₄, with a molecular weight of 247.25 g/mol . The compound is typically stored under dry conditions at room temperature and exhibits hazards such as skin/eye irritation and toxicity upon ingestion or inhalation .
Properties
IUPAC Name |
ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDDWJZROMBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979698 | |
| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-05-1, 63463-15-0 | |
| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 63463-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system. Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate.
Industrial Production Methods: Industrial production methods for quinoline derivatives typically involve large-scale cyclization reactions under controlled conditions. For example, the synthesis of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be achieved by reacting this compound with oxalyl chloride in chloroform, followed by heating at 65°C for 2.5 hours .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can undergo various chemical reactions due to the reactivity of its functional groups. These reactions include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinoline-3-carboxylic acid derivative, while reduction can yield a quinoline-3-methanol derivative.
Scientific Research Applications
Medicinal Chemistry
EHMC is primarily studied for its potential in developing new pharmaceuticals. It serves as an intermediate in synthesizing various quinoline derivatives, which have shown promise as:
- Antimicrobial Agents : EHMC exhibits notable antimicrobial properties, making it a candidate for further pharmacological exploration. Its structure allows it to interact effectively with microbial enzymes, leading to growth inhibition.
- Anticancer Agents : Research indicates that quinoline derivatives, including EHMC, may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases .
- Anti-inflammatory Agents : The compound has been investigated for its potential anti-inflammatory effects, contributing to its therapeutic profile.
Biological Research
In biological studies, EHMC is utilized to explore the biological activities of quinoline derivatives. Its interactions with various molecular targets lead to diverse biological effects:
- Enzyme Inhibition : EHMC has been shown to inhibit enzymes critical for DNA replication in bacteria, which enhances its potential as an antibiotic.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its overall therapeutic potential.
Industrial Applications
EHMC is not only relevant in medicinal chemistry but also finds applications in the industrial sector:
- Synthesis of Pharmaceuticals : It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.
- Production of Dyes and Pigments : The compound's unique chemical properties make it suitable for developing dyes and pigments used in various industrial applications.
Several studies have highlighted the applications of EHMC in medicinal chemistry:
- Antibacterial Activity Study : A study demonstrated that EHMC exhibits significant antibacterial activity against various strains of bacteria, making it a potential candidate for antibiotic development.
- Synthesis of Oxolinic Acid : EHMC has been utilized in synthesizing oxolinic acid, a quinolone antibiotic used for treating urinary tract infections. This synthesis underscores its relevance in pharmaceutical development .
- Anticancer Research : Investigations into the anticancer properties of EHMC revealed its ability to inhibit cancer cell growth through enzyme inhibition mechanisms, suggesting further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The hydroxy and methoxy groups in the compound are expected to influence its electronic properties and interactions with molecular targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The methoxy group at position 7 in the target compound contrasts with analogs like ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (methoxy at position 6).
- Halogen vs.
- Methyl vs. Methoxy: Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate lacks the electron-donating methoxy group, which may reduce solubility in polar solvents compared to the target compound.
Physical and Chemical Properties
Boiling Points and Stability
While the target compound’s boiling point is unspecified, its stability under dry storage aligns with analogs like ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, which share similar ester and hydroxyl functional groups . Halogenated derivatives (e.g., ) may exhibit higher melting points due to stronger intermolecular forces.
Biological Activity
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS: 63463-15-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- Purity : Typically ≥98%
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division.
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for further pharmacological exploration. Its structure allows it to interact effectively with microbial enzymes, leading to growth inhibition.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal |
Case Study: Antimicrobial Efficacy
In a study evaluating the compound's efficacy against resistant strains of bacteria, this compound showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research indicates potential anticancer properties attributed to the compound's ability to induce apoptosis in cancer cells. This effect is likely mediated through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 12.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The unique combination of hydroxy and methoxy groups in this compound enhances its electronic properties, influencing its reactivity and biological activity compared to other quinoline derivatives:
| Compound | Structure | Activity Type |
|---|---|---|
| Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | Structure | Antimicrobial |
| Diethyl 4-hydroxyquinoline-2,3-dicarboxylate | Structure | Antimicrobial |
| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Structure | Anticancer |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with triethyl methanetricarboxylate under high temperatures (215–220°C). Excess triethyl methanetricarboxylate acts as both a reagent and solvent, aligning with green chemistry principles to minimize toxic solvents. Yield optimization requires precise temperature control and stoichiometric ratios, with recovery of excess reagent to reduce costs .
- Structural Confirmation : Post-synthesis, characterization involves mass spectrometry (MS), , and IR spectroscopy to verify the ester group, methoxy substitution, and quinoline core .
Q. How is the compound structurally characterized to confirm regioselectivity and functional group placement?
- Analytical Workflow :
Spectroscopy : identifies methoxy (-OCH) and hydroxyl (-OH) protons via distinct chemical shifts (~3.8–4.0 ppm for OCH; ~10–12 ppm for OH). IR confirms carbonyl (C=O) stretching at ~1700 cm .
Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles, resolving ambiguities in regioselectivity. For example, SHELXL validates the 4-hydroxy and 7-methoxy positions via electron density maps .
Q. What are the antimicrobial screening protocols for derivatives of this compound?
- Testing Framework :
- Derivative Synthesis : Introduce substituents (e.g., triazoles via Sharpless click chemistry) to enhance activity.
- Assays : Use agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) affect regioselectivity in derivatization reactions?
- Case Study : Ethylation of the quinoline core exhibits temperature-dependent regioselectivity. For example, at lower temperatures (0–25°C), N-alkylation dominates, while higher temperatures (80–100°C) favor O-alkylation. Solvent polarity (e.g., DMF vs. THF) further modulates reaction pathways. Computational modeling (DFT) predicts transition-state energies to rationalize product ratios .
Q. What computational strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Validation Protocol :
Docking Studies : Compare NMR-derived tautomeric forms with SCXRD-validated structures to identify dominant conformers.
Software Tools : Use ORTEP-3 for visualizing crystallographic data and Mercury for overlaying experimental/theoretical geometries. Discrepancies in bond angles >2° warrant re-refinement via SHELXL .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Innovations :
- Replace diphenyl oxide with triethyl methanetricarboxylate as a recyclable solvent (95% recovery via distillation).
- Catalytic methods (e.g., ultrasound-assisted synthesis) reduce reaction times and energy consumption. Life-cycle assessment (LCA) quantifies reductions in E-factor and carbon footprint .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Key Issues :
- Disorder : Methoxy or ester groups may exhibit rotational disorder. Partial occupancy models in SHELXL resolve this.
- Twinned Data : High-resolution (<1.0 Å) data or twin-law refinement (via PLATON) improves accuracy.
- Validation : Check R values and ADP consistency using Coot and the IUCr CheckCIF tool .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
